(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 52505-58-5
VCID: VC15496062
InChI: InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3
SMILES:
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

CAS No.: 52505-58-5

Cat. No.: VC15496062

Molecular Formula: C16H14N2OS

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone - 52505-58-5

Specification

CAS No. 52505-58-5
Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
IUPAC Name (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Standard InChI InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3
Standard InChI Key JKFYVJIMIFVKOB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₆H₁₄N₂OS, consisting of:

  • A thieno[2,3-b]pyridine backbone (fused thiophene and pyridine rings).

  • Amino (-NH₂) and methyl (-CH₃) substituents at positions 3, 4, and 6.

  • A phenyl methanone (-C(=O)C₆H₅) group at position 2 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight282.36 g/mol
Melting Point200°C
IUPAC Name(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone
SMILESNC=1C=2C(SC1C(=O)C3=CC=CC=C3)=NC(C)=CC2C

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-S) .

  • ¹H NMR: Signals at δ 2.4–2.6 ppm (methyl groups), δ 6.5–8.5 ppm (aromatic protons).

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via a two-step process:

  • Formation of Thieno[2,3-b]pyridine Core: Cyclization of 3-amino-4,6-dimethylthiophene-2-carboxamide with a pyridine derivative .

  • Methanone Introduction: Reaction with benzoyl chloride in the presence of a base (e.g., K₂CO₃).

Table 2: Synthetic Parameters

StepReagents/ConditionsYieldReference
1Cyclization (DMF, 120°C)65%
2Benzoylation (Benzoyl chloride, K₂CO₃, acetone)72%

Derivative Synthesis

  • Mesityl Analog: Replacement of phenyl with mesityl enhances lipophilicity (CAS: 726165-16-8).

  • Halogenated Variants: Chloro or bromo substituents on the phenyl ring modify electronic properties .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under inert conditions but sensitive to strong acids/bases due to the enamine group .

Table 3: Physicochemical Data

PropertyValueMethod
LogP3.26Computational
pKa (Amino Group)~8.5Potentiometric

Biological Activities and Applications

Material Science Applications

  • Organic Electronics: Conjugated π-system enables use in OLEDs and semiconductors.

  • Coordination Chemistry: Amino and carbonyl groups facilitate metal complexation .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.

  • Structure-Activity Relationships (SAR): Modifications at positions 4 and 6 to enhance efficacy .

  • Catalytic Applications: Exploration in asymmetric synthesis via chiral complexes .

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